molecular formula C16H17BrN2O4S B11800505 4-((4-(Benzyloxy)-5-bromopyridin-3-yl)sulfonyl)morpholine

4-((4-(Benzyloxy)-5-bromopyridin-3-yl)sulfonyl)morpholine

Cat. No.: B11800505
M. Wt: 413.3 g/mol
InChI Key: UOPPZHRKYXUIID-UHFFFAOYSA-N
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Description

4-((4-(Benzyloxy)-5-bromopyridin-3-yl)sulfonyl)morpholine is a complex organic compound that features a morpholine ring, a benzyloxy group, and a bromopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(Benzyloxy)-5-bromopyridin-3-yl)sulfonyl)morpholine typically involves multiple steps, starting with the preparation of the benzyloxy and bromopyridine intermediates. One common approach is to first synthesize the benzyloxy derivative through a nucleophilic substitution reaction. The bromopyridine moiety can be introduced via a bromination reaction using N-bromosuccinimide (NBS) as the brominating agent .

The final step involves the sulfonylation of the morpholine ring with the benzyloxy-bromopyridine intermediate. This can be achieved using sulfonyl chloride reagents under basic conditions to form the desired sulfonyl morpholine compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-((4-(Benzyloxy)-5-bromopyridin-3-yl)sulfonyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-((4-(Benzyloxy)-5-bromopyridin-3-yl)sulfonyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-(Benzyloxy)-5-bromopyridin-3-yl)sulfonyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the benzyloxy and bromopyridine moieties can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-(Benzyloxy)phenyl)sulfonyl)morpholine
  • 4-((4-Bromophenyl)sulfonyl)morpholine

Uniqueness

4-((4-(Benzyloxy)-5-bromopyridin-3-yl)sulfonyl)morpholine is unique due to the presence of both the benzyloxy and bromopyridine moieties, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C16H17BrN2O4S

Molecular Weight

413.3 g/mol

IUPAC Name

4-(5-bromo-4-phenylmethoxypyridin-3-yl)sulfonylmorpholine

InChI

InChI=1S/C16H17BrN2O4S/c17-14-10-18-11-15(24(20,21)19-6-8-22-9-7-19)16(14)23-12-13-4-2-1-3-5-13/h1-5,10-11H,6-9,12H2

InChI Key

UOPPZHRKYXUIID-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CN=CC(=C2OCC3=CC=CC=C3)Br

Origin of Product

United States

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